

(Aminomethyl)trimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Aminomethyl)trimethylsilane

Cat. No.: B103195

[Get Quote](#)

(Aminomethyl)trimethylsilane, a versatile organosilicon compound, serves as a crucial building block in organic synthesis and holds significant potential in the realm of drug discovery and development. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and its applications in medicinal chemistry.

Physical and Chemical Properties

(Aminomethyl)trimethylsilane, also known as trimethylsilylmethylamine, is a clear, flammable liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C ₄ H ₁₃ NSi	
Molecular Weight	103.24 g/mol	
Boiling Point	92-94 °C	
Density	0.771 g/mL at 20 °C	
Refractive Index	1.416 at 20 °C	

Spectroscopic Data

The structural elucidation of **(Aminomethyl)trimethylsilane** is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.1	s	2H	-CH ₂ -
~1.1	s	2H	-NH ₂
0.00	s	9H	-Si(CH ₃) ₃

Note: The chemical shift of the -NH₂ protons can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~29	-CH ₂ -
-2	-Si(CH ₃) ₃

Infrared (IR) Spectroscopy

The IR spectrum of **(Aminomethyl)trimethylsilane** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3380, ~3300	N-H stretching (primary amine)
~2950, ~2890	C-H stretching (alkyl)
~1590	N-H bending (scissoring)
~1250, ~840	Si-C stretching (trimethylsilyl)

Mass Spectrometry

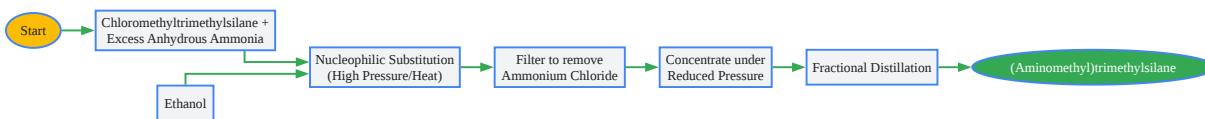
In mass spectrometry, **(Aminomethyl)trimethylsilane** typically undergoes fragmentation patterns characteristic of silylated compounds. The molecular ion peak (M^+) is expected at m/z 103. A prominent peak is often observed at m/z 73, corresponding to the trimethylsilyl cation ($[\text{Si}(\text{CH}_3)_3]^+$), which is a hallmark of trimethylsilyl-containing molecules.^{[1][2]} Another significant fragment can be observed at m/z 88, resulting from the loss of a methyl group ($[\text{M}-15]^+$).

Experimental Protocols

Synthesis of **(Aminomethyl)trimethylsilane**

A common and effective method for the synthesis of **(Aminomethyl)trimethylsilane** involves the reaction of chloromethyltrimethylsilane with an excess of ammonia. This nucleophilic substitution reaction is typically carried out in a suitable solvent under pressure.

Materials:


- Chloromethyltrimethylsilane
- Anhydrous ammonia
- Ethanol (or other suitable solvent)
- Autoclave or high-pressure reaction vessel

Procedure:

- In a high-pressure reaction vessel, dissolve chloromethyltrimethylsilane in ethanol.
- Cool the solution to a low temperature (e.g., -78 °C) and carefully introduce a significant excess of anhydrous ammonia.
- Seal the vessel and allow it to warm to room temperature, then heat to a temperature typically ranging from 100 to 150 °C for several hours.
- After cooling the vessel to room temperature, carefully vent the excess ammonia.
- The reaction mixture is then filtered to remove the ammonium chloride byproduct.

- The filtrate is concentrated under reduced pressure to remove the solvent.
- The crude product is purified by fractional distillation to yield pure **(Aminomethyl)trimethylsilane**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

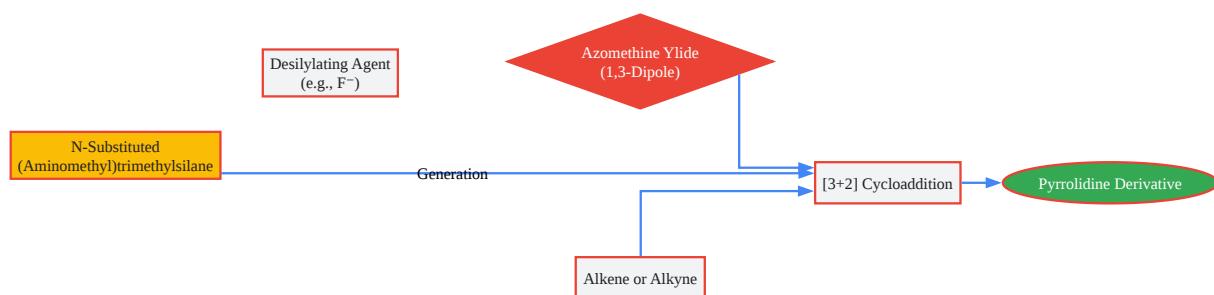
Synthesis Workflow

Chemical Reactivity and Applications in Drug Development

(Aminomethyl)trimethylsilane is a valuable synthetic intermediate due to the reactivity of its primary amine and the influence of the adjacent trimethylsilyl group.

Reactions at the Amino Group

The primary amine functionality allows for a wide range of chemical transformations, including:


- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
- Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

Role of the Trimethylsilyl Group

The α -silyl group significantly influences the reactivity of the adjacent C-N bond. A key application is its use as a precursor to non-stabilized azomethine ylides. Treatment of N-

substituted derivatives of **(aminomethyl)trimethylsilane** with a desilylating agent (e.g., a fluoride source) generates a transient azomethine ylide, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines.^[3] This methodology is particularly powerful for the stereoselective synthesis of complex heterocyclic frameworks, which are common motifs in pharmacologically active molecules.

Logical Flow of Azomethine Ylide Formation and Cycloaddition:

[Click to download full resolution via product page](#)

Azomethine Ylide Pathway

Bioisosteric Replacement

In medicinal chemistry, the replacement of certain functional groups with others that have similar steric and electronic properties (bioisosteres) is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.^{[4][5][6][7][8]} The aminomethyl moiety is a common structural motif in many biologically active compounds. The introduction of a trimethylsilyl group adjacent to this moiety can be explored as a bioisosteric replacement for other alkyl groups. This substitution can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. The silicon atom is larger than a

carbon atom, which can lead to subtle but significant changes in the overall shape and electronic distribution of the molecule.

Use in Peptide Synthesis

The amine group of **(aminomethyl)trimethylsilane** allows for its potential incorporation into peptide structures as a non-natural amino acid surrogate. Silylation is a known strategy in peptide synthesis to protect functional groups or to activate amino acids for coupling reactions. While direct incorporation of **(aminomethyl)trimethylsilane** is not a standard procedure, its derivatives could be designed to participate in peptide bond formation, potentially leading to peptides with novel conformational properties and enhanced stability towards enzymatic degradation.

Safety and Handling

(Aminomethyl)trimethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Bioisostere - Wikipedia [en.wikipedia.org]
- 5. drughunter.com [drughunter.com]

- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- To cite this document: BenchChem. [(Aminomethyl)trimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103195#physical-and-chemical-properties-of-aminomethyl-trimethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com